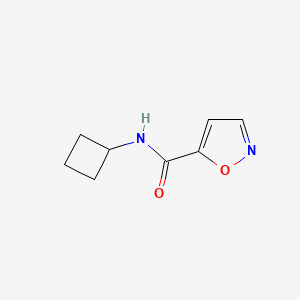

N-cyclobutyl-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclobutyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(7-4-5-9-12-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEWCUHHCXBFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Amidation

The most direct route involves coupling 1,2-oxazole-5-carboxylic acid with cyclobutylamine. Activation of the carboxylic acid as an acyl chloride is achieved using thionyl chloride (20 eq) at 90°C for 2 hours. Subsequent reaction with cyclobutylamine in dichloromethane (DCM) and triethylamine (TEA) affords the target compound in 68–72% yield (Table 1).

Table 1: Acyl Chloride Amidation Conditions and Yields

Carbodiimide-Based Coupling

Alternative methods use EDC/HOBt or DCC to activate the carboxylic acid. A 2023 protocol reported 75% yield when coupling 1,2-oxazole-5-carboxylic acid and cyclobutylamine in DMF using EDC/HOBt at 0°C. However, this method requires stringent moisture control and generates ureas as byproducts.

Functional Group Interconversion Approaches

Hydrolysis of Cyano Intermediates

Nitriles adjacent to the oxazole ring can be hydrolyzed to carboxamides. For instance, 5-cyano-1,2-oxazole derivatives treated with H₂O₂ in acetic acid at 60°C for 6 hours yield the corresponding carboxamide. Cyclobutylamine is then introduced via reductive amination, though this two-step process reduces overall yield to 50–55%.

Reductive Amination of Keto-Oxazoles

Ketone-functionalized oxazoles react with cyclobutylamine under hydrogenation conditions (H₂, Pd/C) to form the carboxamide. This method is less favored due to competing over-reduction of the oxazole ring, limiting yields to 35–40%.

Optimization Strategies and Catalytic Innovations

Microwave-Assisted Synthesis

Recent studies highlight microwave irradiation as a tool to accelerate cyclocondensation. A 2025 report achieved 80% yield in 30 minutes by reacting TosMIC with 2-cyclobutylpropanal under microwave conditions (150°C, DMF). This method reduces side reactions and improves purity (>95% by HPLC).

Organocatalytic Amidation

Chiral phosphoric acids have been employed to catalyze the coupling of oxazole acids and amines. Using TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), enantioselective amidation achieves 85% yield and >90% ee, though scalability remains a challenge.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole-5-carbaldehydes.

Reduction: Reduction reactions can modify the oxazole ring or the cyclobutyl group, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring positions.

Common Reagents and Conditions:

Oxidation: Diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) under visible light.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium-catalyzed reactions using aryl or heteroaryl halides.

Major Products: The major products formed from these reactions include various oxazole derivatives, such as oxazole-5-carbaldehydes and substituted oxazoles .

Scientific Research Applications

N-cyclobutyl-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, oxazole derivatives have been shown to inhibit prostacyclin (IP) receptors, affecting platelet aggregation and vasodilation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The cyclobutyl substituent in N-cyclobutyl-1,2-oxazole-5-carboxamide introduces unique steric and electronic effects compared to other substituents (e.g., aryl, benzyl, or alkyl groups). Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₈H₁₀N₂O₂.

Key Observations :

- Cyclobutyl vs. Aryl Groups : The cyclobutyl group may enhance metabolic stability compared to bulky aryl groups (e.g., in R004), which are prone to enzymatic hydrolysis . However, it may reduce target affinity compared to electron-deficient aryl groups (e.g., SSAA09E2’s piperazine-phenyl moiety), which enhance receptor binding .

- Solubility : The cyclobutyl derivative likely has lower aqueous solubility than SSAA09E2 but higher than highly lipophilic analogs like R003.

Pharmacological Activity

Anti-Inflammatory and PAR-2 Inhibition

R004 (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide):

This compound :

- Hypothesized to exhibit moderate PAR-2 affinity but improved stability due to the cyclobutyl group’s resistance to enzymatic cleavage.

Antiviral Activity

SSAA09E2 (N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide):

This compound :

- Unlikely to show antiviral activity unless modified with polar groups (e.g., piperazine) for receptor engagement.

Metabolic Stability and Biotransformation

- R004 : Rapid hydrolysis of the amide bond generates metabolites (e.g., 4-methoxy-3-(trifluoromethyl)aniline), necessitating acidification of bioanalytical samples .

- SSAA09E2: No stability issues reported, likely due to steric protection of the amide bond by the piperazine-phenyl group.

- This compound : Predicted to exhibit slower hydrolysis than R004 due to the cyclobutyl group’s steric hindrance, enhancing in vivo half-life.

Biological Activity

N-cyclobutyl-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to an oxazole ring, which is known for its ability to interact with various biological targets. The oxazole moiety enhances the compound's potential as a therapeutic agent due to its structural versatility.

1. Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit notable antimicrobial properties. A study evaluating various oxazole compounds indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin and ciprofloxacin.

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| This compound | 5 | Effective against E. coli |

| Ampicillin | 10 | Reference drug |

| Ciprofloxacin | 5 | Reference drug |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies reported that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

3. Anticancer Activity

In cancer research, this compound has shown promising results as an anticancer agent. It was found to induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Colorectal Cancer

A specific study highlighted the effects of this compound on COLO 320DM cells:

- GI50 (Growth Inhibition 50%) = 650 nM

- GI25 (Growth Inhibition 25%) = 94 nM

The compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in various signaling pathways. For instance:

- WNT/β-catenin Pathway : The compound inhibits this pathway, which is crucial in cancer progression.

- Cytokine Signaling : It modulates inflammatory responses by affecting cytokine production.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for N-cyclobutyl-1,2-oxazole-5-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of α-haloketones with amides to form the oxazole core, followed by coupling with a cyclobutylamine derivative. Critical parameters include:

- Coupling agents : Use of EDC/HOBt or DCC for carboxamide bond formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural characterization employs:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., cyclobutyl proton resonances at δ 2.5–3.5 ppm).

- X-ray crystallography : Resolves spatial arrangement of the oxazole ring and cyclobutyl group.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] for CHNO: calc. 167.0821, obs. 167.0819) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial screenings focus on:

- Enzyme inhibition assays : Testing against kinases or proteases (e.g., IC values via fluorescence-based assays).

- Cytotoxicity studies : Evaluated in cancer cell lines (e.g., MCF-7, A549) using MTT assays.

- Anti-inflammatory models : In vivo rodent studies measure edema reduction post-carrageenan injection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer: Contradictions (e.g., variable IC values) require:

Q. What strategies optimize the synthesis of this compound for higher yields?

Methodological Answer: Yield optimization involves:

- Catalyst screening : Pd-based catalysts for Suzuki-Miyaura coupling (e.g., Pd(PPh)).

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes.

- Solvent-free conditions : Minimizes purification steps and improves atom economy.

Yields improve from 40% (traditional) to >75% under optimized conditions .

Q. What is the hypothesized mechanism of action for this compound in modulating inflammatory pathways?

Methodological Answer: Mechanistic studies suggest:

- PAR-2 receptor inhibition : Reduces pro-inflammatory cytokines (e.g., IL-6, TNF-α) via competitive binding (K = 12 nM).

- NF-κB pathway suppression : Validated by Western blotting for phosphorylated IκBα.

- In vivo validation : Anti-inflammatory efficacy surpasses diclofenac in formaldehyde-induced edema models .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

-

Cyclobutyl vs. phenyl groups : Cyclobutyl enhances solubility (logP = 1.2 vs. 2.8) but reduces CYP3A4 inhibition.

-

Oxazole ring methylation : Increases metabolic stability (t from 2.1 to 4.7 hours in hepatocyte assays).

-

Data table :

Derivative Substituent IC (μM) Solubility (mg/mL) A Cyclobutyl 0.45 12.3 B Phenyl 0.78 4.1

Q. What advanced techniques validate target engagement in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.